6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride
Description
6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride is a halogenated sulfonyl chloride derivative of tetrahydroquinoline. Its structure features a bromine atom at position 6, a sulfonyl chloride group at position 7, and a ketone group at position 2. The sulfonyl chloride moiety enables nucleophilic substitution reactions, making it valuable for forming sulfonamides or sulfonate esters .
Properties
IUPAC Name |
6-bromo-2-oxo-3,4-dihydro-1H-quinoline-7-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClNO3S/c10-6-3-5-1-2-9(13)12-7(5)4-8(6)16(11,14)15/h3-4H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFZLMGHEOHXEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=CC(=C(C=C21)Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269151-27-0 | |
| Record name | 6-bromo-2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Conditions and Mechanism
- Starting Material: 6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline
- Reagent: Chlorosulfonic acid (ClSO3H)
- Reaction Environment: Controlled temperature and time to minimize side reactions
- Outcome: Electrophilic aromatic substitution at the 7-position, yielding the sulfonyl chloride derivative
The reaction requires careful temperature control to prevent over-sulfonation or degradation of the starting material. The sulfonyl chloride group is introduced via electrophilic aromatic substitution facilitated by the strong electrophilic nature of chlorosulfonic acid.
Detailed Preparation Methods
Stepwise Synthesis Overview
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline | From appropriate bromo-substituted precursors via cyclization | Established quinoline synthetic methods |
| 2 | Sulfonylation at 7-position | Chlorosulfonic acid, controlled temperature (0-50°C) | Avoid high temperatures to prevent side reactions |
| 3 | Workup and purification | Quenching with ice/water, extraction, recrystallization | Yields solid sulfonyl chloride derivative |
Alternative Synthetic Routes to Tetrahydroquinoline Core
Although the direct sulfonylation is the key step, the preparation of the 6-bromo-2-oxo-1,2,3,4-tetrahydroquinoline precursor can follow several routes:
- Cyclization of N-(4-substituted-benzo)-3-chloropropionylamide under acidic catalysis (AlCl3) at high temperatures (200–240°C). This method is solvent-free but requires special equipment and has safety concerns due to high temperature and corrosive reagents.
- Reduction and cyclization of 5-hydroxy-2-nitrocinnamate derivatives to form the tetrahydroquinoline core. This method involves hydrogenation under pressure, requiring special apparatus and posing explosion risks.
- Use of nitrocinnamic acid derivatives as intermediates, followed by reduction and cyclization steps to obtain the tetrahydroquinoline scaffold.
These precursor synthesis methods are well-documented and can be adapted depending on available facilities and safety considerations.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct sulfonylation | 6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline | Chlorosulfonic acid, 0–50°C | Straightforward, good regioselectivity | Requires careful control, corrosive reagents |
| Cyclization of chloropropionylamide | N-(4-substituted-benzo)-3-chloropropionylamide | AlCl3, 200–240°C, solvent-free | No solvents, direct ring formation | High temperature, special equipment, low yield |
| Reduction of nitrocinnamate derivatives | 5-Hydroxy-2-nitrocinnamate derivatives | Hydrogenation under pressure | Access to various substituted analogs | Expensive precursors, explosion risk |
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide for bromination, sulfonyl chlorides for sulfonylation, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like N,N-dimethylacetamide, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Medicinal Chemistry
The compound serves as a valuable intermediate in the synthesis of various pharmacologically active molecules. Its structural features allow for modifications that can lead to the development of new drugs. Notably, it is related to compounds used in the treatment of cardiovascular diseases and other conditions.
Synthesis of Therapeutic Agents
- Cilostazol : 6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride is particularly significant as a synthetic intermediate for cilostazol, a drug used for treating intermittent claudication and other thrombotic disorders. Cilostazol functions as a phosphodiesterase inhibitor and has been shown to improve blood flow by preventing platelet aggregation .
Synthetic Organic Chemistry
The compound is utilized in various synthetic pathways due to its reactive sulfonyl chloride functional group, which can participate in nucleophilic substitution reactions.
Reaction Mechanisms
- Nucleophilic Substitution : The sulfonyl chloride group allows for the introduction of various nucleophiles, facilitating the formation of diverse derivatives. This property is exploited in the synthesis of complex organic molecules where specific functional groups are required.
Formation of Tetrahydroquinoline Derivatives
- The ability to modify the tetrahydroquinoline structure makes this compound a versatile building block in organic synthesis. Researchers have developed methods to create derivatives that exhibit enhanced biological activity or improved pharmacokinetic properties .
Case Studies
Several studies have highlighted the utility of this compound in drug development:
Study on Antithrombotic Activity
A study demonstrated that derivatives synthesized from this compound exhibited significant antithrombotic activity comparable to established drugs like cilostazol. The research focused on modifying the sulfonamide group to enhance efficacy and reduce side effects .
Another investigation explored the biological activity of synthesized compounds derived from this compound against various cancer cell lines. The results indicated promising cytotoxic effects, suggesting potential applications in oncology .
Summary Table of Applications
| Application Area | Specific Use | Notes |
|---|---|---|
| Medicinal Chemistry | Intermediate for cilostazol | Used in treating thrombotic disorders |
| Synthetic Organic Chemistry | Building block for diverse derivatives | Facilitates nucleophilic substitutions |
| Antithrombotic Activity | Synthesis of active derivatives | Comparable efficacy to established drugs |
| Oncology Research | Investigation of cytotoxic effects | Promising results against cancer cell lines |
Mechanism of Action
The mechanism of action of 6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 7-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl Chloride
Structural Differences : This isomer swaps the positions of bromine and sulfonyl chloride groups (bromine at position 7, sulfonyl chloride at position 6).
Implications :
- Reactivity : The altered electronic environment may influence reaction kinetics. For instance, steric hindrance near the sulfonyl chloride group could affect nucleophilic substitution efficiency.
- Synthetic Routes : highlights microwave-assisted synthesis methods using iodobenzene and CuI catalysts, which may yield positional isomers under varying conditions .

- Applications : Positional isomers often exhibit divergent biological activities due to differences in target binding.
| Property | 6-Bromo-7-sulfonyl chloride | 7-Bromo-6-sulfonyl chloride |
|---|---|---|
| Molecular Formula | C₉H₇BrClNO₃S | C₉H₇BrClNO₃S |
| Key Substituent Positions | Br (6), SO₂Cl (7) | Br (7), SO₂Cl (6) |
| Predicted Reactivity | Higher SO₂Cl accessibility | Moderate steric hindrance |
Halogen-Substituted Analogs: 6-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl Chloride
Structural Differences : Chlorine replaces bromine at position 5.
Implications :
- Physical Properties: The molecular formula (C₉H₇Cl₂NO₃S) results in a lower molecular weight (vs. bromine analog), which may enhance solubility in polar solvents .
- Collision Cross-Section (CCS) : predicts CCS values for [M+H]+ (180.3 Ų) and [M-H]- (175.8 Ų), suggesting distinct mass spectrometry profiles compared to brominated analogs .
| Property | 6-Bromo Analog | 6-Chloro Analog |
|---|---|---|
| Molecular Weight | Higher (Br: ~79.9 g/mol) | Lower (Cl: ~35.5 g/mol) |
| CCS [M+H]+ | Not reported | 180.3 Ų |
| Literature Availability | Limited | None (no patents or studies) |
Functional Group Variants: 1-Propionyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl Chloride
Structural Differences : A propionyl group replaces the bromine and ketone at positions 1 and 2.
Implications :
- Reactivity: The acyl group at position 1 may stabilize the tetrahydroquinoline ring, reducing susceptibility to oxidation.
- Applications : Propionyl derivatives are often explored for enhanced pharmacokinetic properties, such as prolonged half-life in herbicidal formulations .
- Availability: notes discontinuation of commercial supplies, suggesting synthesis challenges or niche applications .
Core Structure Analogs: 7-Bromo-1,2,3,4-tetrahydroisoquinoline Hydrochloride
Structural Differences: The quinoline core is replaced with isoquinoline, and the sulfonyl chloride is absent. Implications:
- Chemical Behavior: Isoquinoline’s fused benzene-pyridine ring system alters electronic density, affecting interactions with biological targets.
- Bioactivity : Hydrochloride salts (e.g., CAS 220247-73-4) are typically more water-soluble, favoring applications in drug delivery .
Biological Activity
6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 245.68 g/mol. The compound features a sulfonyl chloride functional group, which may contribute to its reactivity and biological interactions.
Research indicates that compounds similar to 6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline derivatives exhibit various biological activities:
- Acetylcholinesterase Inhibition : Some derivatives have shown significant inhibition of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. For instance, a related compound demonstrated an IC50 value of 3.48 μM against AChE .
- Neuroprotective Effects : Certain analogs have been reported to inhibit the aggregation of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease pathology. Compounds showed inhibition rates up to 76% at a concentration of 10 μM .
- Antioxidant Activity : The antioxidant properties of these compounds are notable as they can mitigate oxidative stress in neuronal tissues. This is crucial for neuroprotection and overall cellular health.
- Metal Chelation : Some studies indicate that these compounds can chelate metal ions such as Fe²⁺ and Cu²⁺, further contributing to their antioxidant capabilities .
Table 1: Biological Activities of Related Compounds
| Compound | AChE Inhibition IC50 (μM) | Aβ Aggregation Inhibition IC50 (μM) | Antioxidant Activity |
|---|---|---|---|
| Compound 5d | 0.74 | 0.74 | Moderate |
| Compound 5c | 0.38 | 2.85 | High |
| Rivastigmine | 0.08 | Not applicable | Low |
Safety and Toxicity
Preliminary assessments suggest that some derivatives exhibit acceptable safety profiles in vitro against normal cell lines (e.g., SH-SY5Y and HepG2), indicating their potential for therapeutic use without significant cytotoxic effects . However, further toxicological studies are required to establish safety in vivo.
Q & A
Q. What are the recommended methods for synthesizing 6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride?
The synthesis typically involves sequential functionalization of the tetrahydroquinoline core. Begin with bromination at the 6-position using N-bromosuccinimide (NBS) under radical initiation conditions, followed by sulfonation at the 7-position via chlorosulfonic acid. The 2-oxo group is introduced through oxidation of the tetrahydroquinoline ring using mild oxidizing agents like KMnO4 in acidic media. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from dichloromethane/hexane mixtures .
Q. How should researchers characterize this compound to confirm its structural integrity?
Use a combination of 1H/13C NMR to verify aromatic proton environments and sulfonyl chloride functionality. FT-IR confirms the S=O stretch (~1360–1180 cm⁻¹) and C=O (1680–1700 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For advanced confirmation, single-crystal X-ray diffraction resolves bond angles and dihedral stresses, as seen in analogous tetrahydroquinoline derivatives .
Q. What safety protocols are critical when handling this compound?
Sulfonyl chlorides are highly reactive and moisture-sensitive. Use glove boxes or Schlenk lines under inert gas (N2/Ar). Wear chemical-resistant gloves (e.g., nitrile) and eye protection. Store in amber glass vials at –20°C to prevent hydrolysis. Neutralize spills with sodium bicarbonate before disposal .
Q. Which solvents are optimal for reactions involving this compound?
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for sulfonyl chloride reactivity. Avoid protic solvents (e.g., water, alcohols) to prevent premature hydrolysis. For coupling reactions, DMF or acetonitrile may be used with catalytic bases like triethylamine .
Q. How can researchers assess the purity of this compound post-synthesis?
Perform HPLC with a C18 column (acetonitrile/water mobile phase) to detect impurities. Elemental analysis (C, H, N, S) should align with theoretical values within ±0.3%. Differential scanning calorimetry (DSC) confirms melting point consistency .
Advanced Research Questions
Q. What experimental designs can optimize the yield of the sulfonation step?
Use a Design of Experiments (DoE) approach to test variables: chlorosulfonic acid stoichiometry (1.2–2.0 eq), temperature (–10°C to 25°C), and reaction time (2–24 hrs). Monitor progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane). Higher yields (>85%) are achieved at –5°C with 1.5 eq reagent and 12-hour stirring .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution?
Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces. The sulfonyl chloride’s electrophilicity is influenced by conjugation with the tetrahydroquinoline ring. Compare LUMO energies with nucleophiles (e.g., amines) to prioritize reaction partners .
Q. What strategies resolve contradictory data on the compound’s stability in polar aprotic solvents?
Contradictions may arise from trace moisture or residual acids. Conduct Karl Fischer titration to quantify water content in solvents. Use accelerated stability testing (40°C/75% RH for 14 days) with LC-MS to track degradation products. Stabilize formulations with molecular sieves (3Å) .
Q. How can researchers evaluate this compound’s potential as a sulfonamide-based protease inhibitor?
Perform enzyme inhibition assays (e.g., trypsin or chymotrypsin) using fluorogenic substrates. Measure IC50 values and compare with known inhibitors like tosyl-L-lysine chloromethyl ketone (TLCK). Molecular docking (AutoDock Vina) against protease active sites (PDB: 1S1Q) identifies binding interactions .
Q. What mechanistic insights explain regioselectivity in its bromination?
The 6-position’s selectivity is governed by radical stabilization and steric effects. NBS generates bromine radicals that abstract hydrogen from the most stable intermediate (allylic to the carbonyl group). Computational models show lower activation energy for 6-bromination vs. other positions (ΔG‡ ~15 kcal/mol) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

